molecular formula C22H36O4 B13430684 [(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate

[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate

Cat. No.: B13430684
M. Wt: 364.5 g/mol
InChI Key: PTRMLDRXBSKIGD-VWRGGBKHSA-N
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Description

[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate is a complex organic compound known for its unique structural features and significant pharmacological properties. This compound is a derivative of cyclopropa[a]phenanthrene and is characterized by its multiple chiral centers and functional groups, including hydroxyl and acetate groups. It is primarily studied for its anti-inflammatory and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate involves multiple steps, starting from simpler organic molecules. The key steps include cyclization, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of [(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory responses by inhibiting key enzymes and signaling molecules involved in the inflammatory process. Additionally, its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2α-Acetoxy-14,15-cyclopimara-7β,16-diol: Shares similar structural features and pharmacological properties.

    Cyclopropa[a]phenanthrene derivatives: A class of compounds with similar core structures but varying functional groups.

Uniqueness

[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate stands out due to its unique combination of hydroxyl and acetate groups, which contribute to its distinct pharmacological profile and reactivity.

Properties

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate

InChI

InChI=1S/C22H36O4/c1-12(24)26-13-9-20(2,3)17-8-16(25)18-14(22(17,5)10-13)6-7-21(4)15(11-23)19(18)21/h13-19,23,25H,6-11H2,1-5H3/t13-,14-,15+,16-,17-,18-,19-,21-,22+/m0/s1

InChI Key

PTRMLDRXBSKIGD-VWRGGBKHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@@H]([C@H]4[C@@H]3[C@H](C[C@H]2C(C1)(C)C)O)CO)C)C

Canonical SMILES

CC(=O)OC1CC(C2CC(C3C(C2(C1)C)CCC4(C3C4CO)C)O)(C)C

Origin of Product

United States

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